Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate
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Overview
Description
Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate is an organic compound with the molecular formula C22H18BrNO3 It is a derivative of benzoic acid, featuring a bromine atom and a diphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate typically involves the bromination of methyl 2-aminobenzoate followed by acylation with diphenylacetyl chloride. The reaction conditions often require the use of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine derivative of the original compound .
Scientific Research Applications
Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate involves its interaction with specific molecular targets. The bromine atom and diphenylacetyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(bromomethyl)benzoate
- Methyl 2-amino-5-bromobenzoate
Uniqueness
Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate is unique due to the presence of both a bromine atom and a diphenylacetyl group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C22H18BrNO3 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate |
InChI |
InChI=1S/C22H18BrNO3/c1-27-22(26)18-14-17(23)12-13-19(18)24-21(25)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,24,25) |
InChI Key |
MUAVSVOBVNYVTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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